5-methoxy-1-methyl-1H-benzimidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

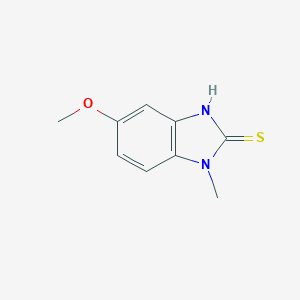

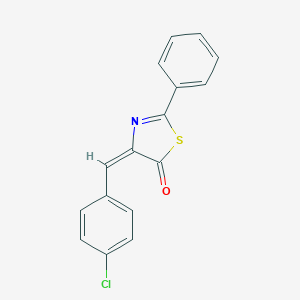

5-methoxy-1-methyl-1H-benzimidazole-2-thiol is a chemical compound with the molecular formula C9H10N2OS . It is also known by other names such as 6-methoxy-3-methyl-1H-benzimidazole-2-thione .

Molecular Structure Analysis

The molecular structure of 5-methoxy-1-methyl-1H-benzimidazole-2-thiol includes a benzimidazole core, which is a fused benzene and imidazole ring. It also has a methoxy group (-OCH3) and a thiol group (-SH) attached to the benzimidazole core .Chemical Reactions Analysis

While specific chemical reactions involving 5-methoxy-1-methyl-1H-benzimidazole-2-thiol are not available, benzimidazoles are known to be involved in various chemical reactions. For instance, they have been used as corrosion inhibitors .Physical And Chemical Properties Analysis

5-methoxy-1-methyl-1H-benzimidazole-2-thiol has a molecular weight of 194.26 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a topological polar surface area of 56.6 Ų .Scientific Research Applications

Pharmaceutical Applications

This compound is used in the synthesis of various pharmaceutical drugs . For instance, it is used in the preparation of COX-2 inhibitors , which are used to reduce inflammation and pain in conditions such as arthritis.

Chemical Synthesis

“5-methoxy-1-methyl-1H-benzimidazole-2-thiol” is used as a key precursor to synthesize substituted benzimidazo[1,2-a]quinolones . These compounds have potential applications in medicinal chemistry due to their diverse biological activities.

Material Science

This compound can be used in the synthesis of reversible solid-to-liquid phase transition coordination polymer crystals . These materials have potential applications in data storage, sensors, and switches.

Proton Pump Inhibitor

One of the significant applications of this compound is in the synthesis of Omeprazole , a well-known proton pump inhibitor . Omeprazole is used to treat conditions caused by excess stomach acid, such as gastroesophageal reflux disease (GERD).

Preparation of Various Derivatives

“5-methoxy-1-methyl-1H-benzimidazole-2-thiol” is used in the preparation of various derivatives, each with its unique applications. For example, it is used in the synthesis of 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride , 3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid hydrochloride , and N,N-BIS(2-CYANOETHYL)-2-((5-METHOXY-1H-BENZIMIDAZOL-2-YL)THIO)ACETAMIDE .

Preparation of Complex Compounds

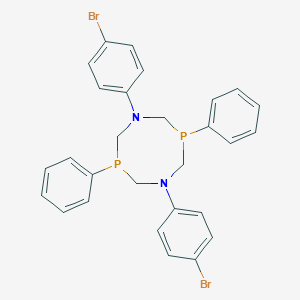

This compound is used in the synthesis of complex compounds such as tris[μ-1,2-bis(diphenylphosphino)ethane]-1:2κ2P:P′;1:3κ2P:P′;2:3κ2P:P′-di-μ-bromido-1:2κ4Br:Br-bromido-3κBr-tricopper(I) acetone hemisolvate . These complex compounds have potential applications in catalysis and material science.

Future Directions

The future directions of research on 5-methoxy-1-methyl-1H-benzimidazole-2-thiol and related compounds could involve further exploration of their potential uses. For instance, benzimidazoles have been studied for their properties as corrosion inhibitors , and similar compounds could be investigated for their potential in this area.

properties

IUPAC Name |

6-methoxy-3-methyl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11-8-4-3-6(12-2)5-7(8)10-9(11)13/h3-5H,1-2H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXVDGBQLMIQFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-1-methyl-1H-benzimidazole-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl]-1-piperazinyl}(hydroxyimino)methyl](4-morpholinyl)phosphoryl]morpholine](/img/structure/B377477.png)

![N'-{4-nitrophenyl}[di(4-morpholinyl)]-N-phenylphosphinecarbohydrazonamide oxide](/img/structure/B377486.png)

![2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B377487.png)

![N'-[1-(2-furyl)ethylidene]-2-furohydrazide](/img/structure/B377497.png)